

# The Genetic Basis of Drug Resistance in *Candida auris*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                  |
|----------------|------------------|
| Compound Name: | <i>Candidone</i> |
| Cat. No.:      | B3334416         |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

*Candida auris* has emerged as a formidable fungal pathogen of global concern, primarily due to its propensity for multidrug resistance, which complicates treatment and infection control. This technical guide provides an in-depth exploration of the core genetic mechanisms conferring resistance to the main classes of antifungal agents: azoles, echinocandins, and polyenes. The guide details the specific genetic alterations, their quantitative impact on drug susceptibility, the experimental protocols used to elucidate these mechanisms, and the key signaling pathways involved.

## Azole Resistance

Resistance to azole antifungals, such as fluconazole, is widespread in *C. auris* and is primarily mediated by two synergistic mechanisms: alterations in the drug target enzyme, lanosterol 14- $\alpha$ -demethylase, encoded by the ERG11 gene, and the overexpression of efflux pumps.

## Mutations in the ERG11 Gene

Point mutations in the ERG11 gene are a major contributor to azole resistance. These mutations lead to amino acid substitutions that reduce the binding affinity of azole drugs to the Erg11 protein. The most frequently observed and clinically relevant mutations are summarized below.

Table 1: Common ERG11 Mutations and Their Impact on Fluconazole MIC in *C. auris*

| Mutation (Amino Acid Substitution)  | Associated Clade(s) | Fold Change in Fluconazole MIC | References |
|-------------------------------------|---------------------|--------------------------------|------------|
| Y132F                               | I, IV               | 8–16                           | [1][2]     |
| K143R                               | I, IV               | 8–16                           | [1][2]     |
| F126L (often with V125A)            | III                 | 8–16                           | [3][4]     |
| F444L                               | IV                  | 4                              | [5]        |
| S611P (in TAC1b) + F444L (in ERG11) | IV                  | 16                             | [5]        |

## Overexpression of Efflux Pumps

Increased efflux of azole drugs from the fungal cell is another critical resistance mechanism. This is often due to the overexpression of ATP-binding cassette (ABC) transporters, particularly Cdr1.

- CDR1 Overexpression: The upregulation of the CDR1 gene, encoding a key efflux pump, significantly contributes to azole resistance. Deletion of CDR1 in a resistant isolate has been shown to dramatically reduce fluconazole MIC.
- Regulation by TAC1b: Gain-of-function mutations in the transcription factor TAC1b are a primary driver of CDR1 overexpression. These mutations lead to constitutive activation of the Tac1b protein, resulting in enhanced transcription of CDR1.[6][7][8]

## Echinocandin Resistance

Echinocandins are a first-line therapy for invasive candidiasis, and resistance in *C. auris* is an emerging threat. The primary mechanism of echinocandin resistance is the acquisition of mutations in the FKS1 gene.

## Mutations in the FKS1 Gene

The FKS1 gene encodes the catalytic subunit of  $\beta$ -(1,3)-D-glucan synthase, the target of echinocandins. Mutations in specific "hot spot" regions of FKS1 alter the enzyme's structure, reducing its susceptibility to inhibition by echinocandins.

Table 2: Common FKS1 Mutations and Their Impact on Echinocandin MICs in *C. auris*

| Mutation (Amino Acid Substitution) | Hot Spot Region | Associated Echinocandin MIC Increase                                    | References |
|------------------------------------|-----------------|-------------------------------------------------------------------------|------------|
| S639F                              | 1               | Significant increase in caspofungin, micafungin, and anidulafungin MICs | [1][9][10] |
| S639Y                              | 1               | Significant increase in caspofungin, micafungin, and anidulafungin MICs | [9]        |
| F635Y                              | 1               | Increase in caspofungin MIC (4-16 $\mu$ g/mL)                           | [1][10]    |
| F635L                              | 1               | Elevated anidulafungin MIC                                              | [1][10]    |
| R1354S/H/Y                         | 2               | Increase in caspofungin MIC                                             | [1][9][10] |
| D642Y                              | 1               | Increase in caspofungin MIC                                             | [9]        |

## Polyene Resistance

Resistance to polyenes, such as amphotericin B, is less common but has been reported in *C. auris*. The mechanisms are not as well-defined as for other antifungal classes but are thought to involve alterations in the ergosterol biosynthesis pathway.

- Mutations in ERG genes: While less frequently documented as a primary driver of clinical resistance, mutations in genes such as ERG2, ERG3, and ERG6, which are involved in later steps of ergosterol biosynthesis, have been associated with reduced amphotericin B susceptibility in other *Candida* species and are a potential mechanism in *C. auris*.

## Signaling Pathways in Drug Resistance

Several conserved signaling pathways play a crucial role in mediating stress responses and contributing to antifungal drug resistance in *C. auris*.

### Calcineurin Pathway

The calcineurin pathway is a key regulator of stress responses, including tolerance to antifungal drugs.

- Components: This pathway is composed of the catalytic subunit Cna1 and the regulatory subunit Cnb1.
- Function in Resistance: Deletion of calcineurin components leads to increased susceptibility to both azoles and echinocandins. The downstream transcription factor Crz1 is involved in mediating these responses.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another critical signaling cascade involved in stress adaptation and drug resistance.

- Components: The central component of this pathway is the MAP kinase Hog1.
- Function in Resistance: The HOG pathway is implicated in resistance to cell wall damaging agents and plays a role in the overall stress response that can contribute to antifungal tolerance.[\[16\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the genetic basis of drug resistance in *C. auris*.

# Antifungal Susceptibility Testing: CLSI Broth Microdilution Method (M27)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[\[11\]](#)[\[12\]](#)[\[17\]](#)

## Materials:

- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
- 96-well microtiter plates.
- Antifungal drug stock solutions.
- *C. auris* isolate.
- Spectrophotometer or microplate reader.

## Procedure:

- Inoculum Preparation: Culture the *C. auris* isolate on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to obtain a final inoculum concentration of 0.5–2.5 × 10<sup>3</sup> cells/mL.
- Drug Dilution: Prepare serial twofold dilutions of the antifungal drugs in RPMI medium directly in the 96-well plates.
- Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile control well.
- Incubation: Incubate the plates at 35°C for 24 hours.
- MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

# Site-Directed Mutagenesis for Investigating Specific Mutations

This technique is used to introduce specific mutations into a gene of interest (e.g., ERG11 or FKS1) to confirm their role in drug resistance.

## Materials:

- Plasmid DNA containing the target gene.
- Two complementary oligonucleotide primers containing the desired mutation.
- High-fidelity DNA polymerase.
- DpnI restriction enzyme.
- Competent *E. coli* cells for transformation.

## Procedure:

- **Primer Design:** Design two complementary primers that contain the desired mutation and anneal to the plasmid template at the site of the mutation.
- **PCR Amplification:** Perform PCR using the plasmid template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.
- **DpnI Digestion:** Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
- **Transformation:** Transform the DpnI-treated plasmid into competent *E. coli* cells.
- **Selection and Sequencing:** Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
- **Expression in *C. auris*:** The mutated gene can then be expressed in a susceptible *C. auris* strain to assess its impact on drug susceptibility.

## Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the expression levels of specific genes, such as CDR1 and ERG11.

Procedure:

- RNA Extraction:
  - Grow *C. auris* cells to mid-log phase and expose them to the desired condition (e.g., with or without an antifungal drug).
  - Harvest the cells by centrifugation.
  - Lyse the cells using a suitable method (e.g., bead beating with TRIzol reagent).
  - Isolate total RNA using a commercial kit or a phenol-chloroform extraction protocol.[18][19][20]
  - Treat the RNA with DNase I to remove any contaminating genomic DNA.[21]
- cDNA Synthesis:
  - Quantify the RNA and assess its purity.
  - Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[18]
- qPCR:
  - Set up the qPCR reaction using a qPCR master mix, cDNA template, and gene-specific primers for the target gene (e.g., CDR1) and a reference (housekeeping) gene (e.g., ACT1).
  - Perform the qPCR on a real-time PCR instrument.
- Data Analysis (2- $\Delta\Delta Ct$  Method):

- Step 1: Calculate  $\Delta Ct$ : For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene ( $\Delta Ct = Ct_{target} - Ct_{reference}$ ).[\[22\]](#) [\[23\]](#) [\[24\]](#) [\[25\]](#) [\[26\]](#)
- Step 2: Calculate  $\Delta\Delta Ct$ : Select a calibrator sample (e.g., untreated control). Calculate the difference between the  $\Delta Ct$  of each sample and the  $\Delta Ct$  of the calibrator ( $\Delta\Delta Ct = \Delta Ct_{sample} - \Delta Ct_{calibrator}$ ).[\[22\]](#) [\[23\]](#) [\[24\]](#) [\[25\]](#) [\[26\]](#)
- Step 3: Calculate Fold Change: The fold change in gene expression is calculated as  $2^{-\Delta\Delta Ct}$ .[\[22\]](#) [\[23\]](#) [\[24\]](#) [\[25\]](#) [\[26\]](#)

## CRISPR-Cas9 Mediated Gene Editing

CRISPR-Cas9 technology allows for precise and efficient targeted gene disruption or modification in *C. auris* to study the function of genes involved in drug resistance.[\[27\]](#) [\[28\]](#) [\[29\]](#) [\[30\]](#)

General Workflow:

- Design of Guide RNA (gRNA): Design a gRNA that is complementary to a 20-nucleotide target sequence in the gene of interest. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- Construction of CRISPR-Cas9 System: Clone the gRNA sequence into a vector that also expresses the Cas9 nuclease. This can be an integrative or an episomal plasmid.[\[27\]](#) [\[28\]](#)
- Design of a Repair Template: To disrupt a gene, a repair template containing short homology arms (typically 50-100 bp) flanking a selectable marker or a stop codon can be used. For precise edits, a longer repair template with the desired change is required.
- Transformation: Co-transform the CRISPR-Cas9 plasmid and the repair template into *C. auris* cells using a method such as electroporation or lithium acetate transformation.
- Selection and Screening: Select for transformants that have incorporated the selectable marker. Screen for successful gene editing by PCR and confirm by Sanger sequencing.

# Visualizations of Pathways and Workflows

## Signaling Pathways



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

## Experimental Workflows



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Conclusion

The genetic basis of drug resistance in *Candida auris* is complex and multifactorial, involving specific mutations in drug target genes, overexpression of efflux pumps, and the contribution of cellular stress response pathways. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies and rapid molecular diagnostics to combat this urgent public health threat. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals dedicated to addressing the challenge of antifungal resistance in *C. auris*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Impact of FKS1 Genotype on Echinocandin In Vitro Susceptibility in *Candida auris* and In Vivo Response in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineation of the Direct Contribution of *Candida auris* ERG11 Mutations to Clinical Triazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Novel ERG11 and TAC1b Mutations Associated with Azole Resistance in *Candida auris* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in TAC1B drive increased CDR1 and MDR1 expression and azole resistance in *Candida auris* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in TAC1B drive CDR1 and MDR1 expression and azole resistance in *C. auris* | CoLab [colab.ws]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. webstore.ansi.org [webstore.ansi.org]

- 13. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in *Candida auris* | PLOS Pathogens [[journals.plos.org](https://journals.plos.org)]
- 14. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in *Candida auris* - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. [biorxiv.org](https://biorxiv.org) [[biorxiv.org](https://biorxiv.org)]
- 16. Signaling pathways governing the pathobiological features and antifungal drug resistance of *Candida auris* - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [[clsi.org](https://clsi.org)]
- 18. [static1.squarespace.com](https://static1.squarespace.com) [[static1.squarespace.com](https://static1.squarespace.com)]
- 19. Transcriptional Profiling of the *Candida auris* Response to Exogenous Farnesol Exposure - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 20. [bmb.natsci.msu.edu](https://bmb.natsci.msu.edu) [[bmb.natsci.msu.edu](https://bmb.natsci.msu.edu)]
- 21. Reverse Transcription-Quantitative Real-Time PCR (RT-qPCR) Assay for the Rapid Enumeration of Live *Candida auris* Cells from the Health Care Environment - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 22. [toptipbio.com](https://toptipbio.com) [[toptipbio.com](https://toptipbio.com)]
- 23. An improvement of the 2<sup>–</sup>(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 24. [bitesizebio.com](https://bitesizebio.com) [[bitesizebio.com](https://bitesizebio.com)]
- 25. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 26. [biotech.illinois.edu](https://biotech.illinois.edu) [[biotech.illinois.edu](https://biotech.illinois.edu)]
- 27. [journals.asm.org](https://journals.asm.org) [[journals.asm.org](https://journals.asm.org)]
- 28. A comparative evaluation of CRISPR-Cas9 allele editing systems in *Candida auris*: challenging research in a challenging bug - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 29. [kuleuven.limo.libis.be](https://kuleuven.limo.libis.be) [[kuleuven.limo.libis.be](https://kuleuven.limo.libis.be)]
- 30. [cd-genomics.com](https://cd-genomics.com) [[cd-genomics.com](https://cd-genomics.com)]
- To cite this document: BenchChem. [The Genetic Basis of Drug Resistance in *Candida auris*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3334416#genetic-basis-of-drug-resistance-in-candida-auris>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)